molecular formula C7H4N2O2 B8788951 3-Ethynyl-5-nitropyridine CAS No. 1211578-08-3

3-Ethynyl-5-nitropyridine

Cat. No.: B8788951
CAS No.: 1211578-08-3
M. Wt: 148.12 g/mol
InChI Key: XIFBZSQYHIGPDC-UHFFFAOYSA-N
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Description

3-Ethynyl-5-nitropyridine is a pyridine derivative characterized by a nitro group at the 5-position and an ethynyl (C≡CH) substituent at the 3-position. The ethynyl group confers unique electronic and steric properties, making the compound highly reactive in click chemistry, polymer synthesis, and as a ligand in coordination chemistry. The nitro group at the 5-position acts as a strong electron-withdrawing group, polarizing the aromatic ring and directing nucleophilic or electrophilic attacks to specific positions. mass 152.153) suggest that similar nitration and functionalization strategies may apply .

Properties

CAS No.

1211578-08-3

Molecular Formula

C7H4N2O2

Molecular Weight

148.12 g/mol

IUPAC Name

3-ethynyl-5-nitropyridine

InChI

InChI=1S/C7H4N2O2/c1-2-6-3-7(9(10)11)5-8-4-6/h1,3-5H

InChI Key

XIFBZSQYHIGPDC-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CN=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of nitropyridine derivatives are heavily influenced by substituent groups. Below is a comparative analysis of 3-Ethynyl-5-nitropyridine with structurally related compounds:

Compound Molecular Formula Key Substituents Electronic Effects Key Applications
This compound C₇H₅N₂O₂ Ethynyl (C≡CH), Nitro (NO₂) Strong electron-withdrawing ethynyl group enhances ring activation for cycloadditions Click chemistry, polymer precursors
3-Ethyl-5-nitropyridine C₇H₈N₂O₂ Ethyl (CH₂CH₃), Nitro (NO₂) Mild electron-donating ethyl group reduces ring activation Intermediate in agrochemical synthesis
2-(Ethylthio)-5-nitropyridine C₇H₈N₂O₂S Ethylthio (SCH₂CH₃), Nitro Sulfur’s polarizability enables nucleophilic substitution reactions Materials science, redox-active catalysts
5-Chloro-2-methoxy-3-nitropyridine C₆H₅ClN₂O₃ Chloro (Cl), Methoxy (OCH₃) Electron-withdrawing Cl and electron-donating OCH₃ create regioselective reactivity Pharmaceutical intermediates
2-Chloro-5-methyl-3-nitropyridine C₆H₅ClN₂O₂ Chloro (Cl), Methyl (CH₃) Steric hindrance from methyl group limits substitution at adjacent positions Herbicide synthesis

Reactivity in Nucleophilic and Electrophilic Reactions

  • This compound : The ethynyl group’s sp-hybridized carbon increases electron deficiency at the 3-position, favoring conjugate addition over direct nucleophilic substitution. For example, reactions with amines may proceed via Michael addition rather than aromatic substitution .
  • 3-Ethyl-5-nitropyridine : The ethyl group’s inductive electron-donating effect reduces ring activation, leading to slower reaction kinetics in nucleophilic substitutions compared to its ethynyl counterpart .
  • 2-(Ethylthio)-5-nitropyridine : The ethylthio group facilitates nucleophilic aromatic substitution (SNAr) at the 2-position due to sulfur’s leaving-group ability, a pathway less accessible in ethynyl derivatives .

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